5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine

Medicinal Chemistry Cross-Coupling Metal-Halogen Exchange

5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine (CAS 1245028-01-6, free base; CAS 1956322-55-6, hydrochloride salt) is a heterobicyclic building block comprising a partially saturated 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core bearing an N5-benzyl substituent and a C2-bromine atom. Its molecular formula is C₁₃H₁₃BrN₂S (MW 309.23 g/mol).

Molecular Formula C13H13BrN2S
Molecular Weight 309.23 g/mol
Cat. No. B12095143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine
Molecular FormulaC13H13BrN2S
Molecular Weight309.23 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(S2)Br)CC3=CC=CC=C3
InChIInChI=1S/C13H13BrN2S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyJNHLZJOLJNUECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine – Sourcing & Structural Identity for Tetrahydrothiazolopyridine-Based Research


5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine (CAS 1245028-01-6, free base; CAS 1956322-55-6, hydrochloride salt) is a heterobicyclic building block comprising a partially saturated 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core bearing an N5-benzyl substituent and a C2-bromine atom . Its molecular formula is C₁₃H₁₃BrN₂S (MW 309.23 g/mol). The compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of factor Xa (fXa) inhibitor chemotypes and β₃-adrenoceptor agonist scaffolds, where the bromine atom functions as a versatile handle for cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution [1][2].

Why Generic Substitution Fails for 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine in Medicinal Chemistry Campaigns


The tetrahydrothiazolo[5,4-c]pyridine scaffold is highly sensitive to substitution at both the 2- and 5-positions, meaning that in-class compounds cannot be simply interchanged without altering pharmacological outcome or synthetic utility. The C2-bromine atom provides reactivity (e.g., metal-halogen exchange, Buchwald-Hartwig coupling) that is absent in the corresponding 2-amino or 2-carboxylic acid derivatives, while the N5-benzyl group confers distinct steric and electronic properties compared to N5-methyl or N5-H analogs [1][2]. Literature demonstrates that exchanging the 5-benzyl substituent for a 5-methyl group redirects biological activity from β₃-adrenoceptor agonism to factor Xa inhibition, and that replacing the C2-bromo handle with an amino group abolishes key downstream functionalization pathways [1][2][3]. Therefore, procurement of the exact 5-benzyl-2-bromo derivative—rather than a generic thiazolopyridine—is essential for maintaining synthetic route fidelity and target pharmacological profile.

Quantitative Differentiation Evidence for 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine Versus Closest Analogs


C2-Bromo Reactivity Advantage vs. 2-Amino Analogs in Cross-Coupling Functionalization

The C2-bromine atom in 5-benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine enables direct metal-halogen exchange with BuLi at –78 °C in THF, yielding the corresponding 2-lithio intermediate that can be quenched with CO₂ to afford the 2-carboxylic acid derivative—a transformation that is impracticable with the 2-amino analog (5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine) [1]. In contrast, the 2-amino derivative requires de novo synthesis via the Bischler-Napieralski reaction and cannot undergo direct metalation due to the presence of exchangeable NH protons [2]. This distinct reactivity profile positions the 2-bromo compound as the preferred intermediate for divergent library synthesis via Pd-catalyzed cross-coupling or nucleophilic displacement.

Medicinal Chemistry Cross-Coupling Metal-Halogen Exchange

N5-Benzyl vs. N5-Methyl Substitution Directs Pharmacological Selectivity: β₃-AR Agonism vs. fXa Inhibition

The N5 substituent profoundly determines biological target engagement. 4-Benzyl-substituted 2-aminothiazolopyridines (structurally derived from the 5-benzyl scaffold) exhibit selective β₃-adrenoceptor (β₃-AR) agonist activity in functional assays, with agonist activity abolished upon N-acetylation or ring opening, confirming that the intact N5-benzyl tetrahydrothiazolo[5,4-c]pyridine ring system is essential for β₃-AR activity [1]. In contrast, N5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-based compounds (e.g., compound 61) demonstrate orally potent anti-fXa activity with prothrombin time (PT) prolongation in rats [2]. A derivative incorporating the 5-methyl variant showed IC₅₀ = 7.40 nM against human factor Xa [3]. This N5-substituent-dependent pharmacological divergence means that the 5-benzyl derivative cannot be replaced with the 5-methyl analog for β₃-AR-targeted programs, nor can the 5-methyl analog be substituted for fXa programs requiring the specific S4 binding element conformation.

GPCR Agonism Factor Xa Inhibition Scaffold Selectivity

Tolerance of the 5-Benzyl-2-Bromo Scaffold for H₂-Receptor Antagonist Activity – Benchmarking Against Cimetidine and Famotidine

The 2-substituted-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine chemotype has demonstrated potent H₂-receptor antagonist activity. Simple urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine displayed strong inhibition of stress- and ASA-induced gastric ulcers and basal gastric secretion, with potency comparing very favorably with cimetidine and ranitidine, and approaching that of famotidine [1]. While these data are derived from 2-guanidino rather than 2-bromo analogues, they establish the scaffold's inherent capacity for high-affinity H₂-receptor engagement, and the 2-bromo compound serves as the direct precursor for introducing guanidino or other nitrogen-based pharmacophores via nucleophilic displacement of the bromine atom [2]. On spontaneously beating guinea pig atria, the most active compounds behaved as histamine H₂-receptor inhibitors, exhibiting surmountable antagonism at low concentrations and unsurmountable antagonism at higher concentrations—a pharmacological profile distinct from cimetidine and ranitidine [1].

Antiulcer Activity Histamine H2 Receptor Gastric Antisecretory

Purity and Characterization Advantage: 98% HPLC with COA/NMR Documentation vs. Uncharacterized Generic Stock

Commercially sourced 5-benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is available at 98% purity (HPLC) with accompanying Certificate of Analysis (COA) and NMR documentation from established suppliers . In contrast, many generic thiazolopyridine intermediates from non-specialist vendors are offered at 95% purity without batch-specific analytical characterization, introducing variability that can confound SAR interpretation and reaction yield reproducibility . The availability of MDL number MFCD17171871 and CAS registry numbers (1245028-01-6 free base; 1956322-55-6 HCl salt) further ensures traceable identity verification .

Quality Control Analytical Chemistry Procurement

Synthetic Tractability: Bromine as a Traceless Directing Group for Regioselective Thiazole Functionalization

The C2-bromine substituent in thiazolo[5,4-c]pyridine systems serves not only as a leaving group but also as a directing element for regioselective metalation at adjacent positions. In the broader 2-bromothiazole chemistry, TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl effect successive metalations at the 5- and then 4-positions, enabling the synthesis of 2,4,5-trisubstituted thiazoles from commercially available 2-bromothiazole [1]. Applied to the tetrahydrothiazolo[5,4-c]pyridine scaffold, the C2-bromo group similarly facilitates regioselective functionalization strategies that are not feasible with C2-H or C2-alkyl analogs. The bromine can subsequently be removed via hydrogenolysis or retained as a functional handle, offering a traceless directing group strategy for scaffold decoration [1][2].

C-H Functionalization Directed Metalation Thiazole Chemistry

Optimal Application Scenarios for 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine Based on Differentiated Evidence


Divergent Synthesis of β₃-Adrenoceptor Agonist Libraries via C2-Functionalization

Researchers building on the selective β₃-AR agonist scaffold identified by Zheng et al. (J Med Chem, 1999) [1] should prioritize the 5-benzyl-2-bromo derivative as the central intermediate. The bromine atom at C2 permits late-stage installation of diverse 2-substituents (aryl, heteroaryl, amino, alkynyl) via Pd-catalyzed cross-coupling or nucleophilic displacement, enabling systematic exploration of the 2-position SAR that was shown to be critical for β₃-AR selectivity. The 5-benzyl group is retained throughout, preserving the essential pharmacophoric element for β₃-AR activity that is lost in N5-demethyl or N5-acetyl variants. Starting from the 2-bromo compound eliminates the need for de novo Bischler-Napieralski construction of each analog, compressing SAR cycle time.

Late-Stage Functionalization of Factor Xa Inhibitor Lead Series

The 5-benzyl-2-bromo derivative serves as an isosteric replacement for the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid core prevalent in fXa inhibitors (Haginoya et al., J Med Chem, 2004; Nagata et al., Bioorg Med Chem, 2009) [2][3]. By employing the 5-benzyl variant, medicinal chemists can probe the S4 subsite of factor Xa with a larger hydrophobic substituent, potentially capturing additional binding interactions not accessible to the 5-methyl analog. The 2-bromo handle allows direct conversion to the 2-carboxylic acid (via Br→Li exchange and CO₂ quench) for amide coupling, or to 2-carboxamide, 2-aminomethyl, and 2-heteroaryl derivatives for focused library synthesis.

Antiulcer Drug Discovery Leveraging H₂-Receptor Antagonist Scaffold

The tetrahydrothiazolo[5,4-c]pyridine scaffold has validated antiulcer and antisecretory activity exceeding cimetidine and approaching famotidine potency (Scarponi et al., Farmaco Sci, 1988) [4]. The 5-benzyl-2-bromo derivative provides a direct entry point for synthesizing novel 2-substituted guanidino, urea, and thiourea analogs via nucleophilic displacement of the bromine atom. Researchers in gastrointestinal drug discovery can exploit the scaffold's demonstrated surmountable-to-unsurmountable H₂ antagonism profile, which differs mechanistically from cimetidine, to develop next-generation antiulcer agents with differentiated pharmacology.

Industrial-Scale Intermediate for Regulated Pharmaceutical Impurity Standards

Given the established role of tetrahydrothiazolo[5,4-c]pyridine derivatives as intermediates in Edoxaban synthesis (US Patent 7,547,786; WO2022028007A1) [5], the 5-benzyl-2-bromo derivative is a valuable reference standard for impurity profiling and process analytical technology (PAT) development. Its well-characterized analytical profile (98% HPLC purity, COA, NMR) and defined CAS registry support its use as a qualified reference material in GMP analytical method validation for pharmaceutical manufacturing processes involving thiazolopyridine intermediates.

Quote Request

Request a Quote for 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.